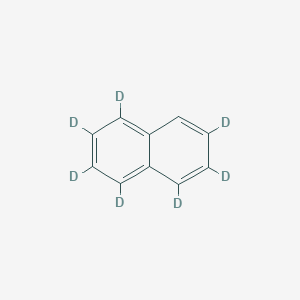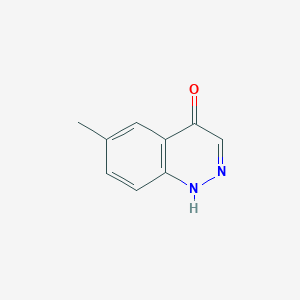
4-Cinnolinol, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cinnolinol, 6-methyl-, also known as 6-methyl-4-hydroxyquinoline, is a compound belonging to the cinnoline family1. It has been studied extensively for its biological properties1.
Synthesis Analysis
The synthesis of biologically and pharmaceutically active quinoline and its analogues has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry2. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold2.
Molecular Structure Analysis
The molecular formula of 4-Cinnolinol, 6-methyl- is C9H8N2O and its molecular weight is 160.17 g/mol1.
Chemical Reactions Analysis
4-Cinnolinol, 6-methyl- is known to undergo oxidation and reduction reactions, and can also undergo substitution reactions1.
Physical And Chemical Properties Analysis
The compound has a very low vapor pressure, and is considered to be stable under normal conditions1. More specific physical and chemical properties like color, density, hardness, and melting and boiling points are not explicitly mentioned in the search results5.Aplicaciones Científicas De Investigación
Anti-Malarial and Anti-Microbial Activity
4-Cinnolinol, 6-methyl- and its derivatives have been studied for their potential anti-malarial and anti-bacterial activities. A series of compounds synthesized from 4-methyl-3-acetylcinnoline-6-Sulfonamido chalcones and hydrazines were found to exhibit in vitro anti-malarial activity against Plasmodium falciparum and good anti-bacterial activity against various pathogenic microbes (Unnissa, Nisha, & Reddy, 2015).
Methylation and Chemical Reactions
Studies on the methylation of substituted cinnolines, including 4-cinnolinol, 6-methyl-, have provided insights into their chemical properties and reactivity. This research is significant for understanding the synthesis and manipulation of cinnoline compounds (Ames & Chapman, 1967).
Phosphorescence and Fluorescence Studies
The phosphorescence and fluorescence characteristics of cinnoline and its 4-methyl derivative have been explored. This research is vital for understanding the photophysical properties of these compounds and their potential applications in materials science (Stikeleather, 1973).
Pharmacological Applications
Research has also been conducted on the synthesis of novel cinnoline fused Mannich bases, including those derived from 4-cinnolinol, 6-methyl-, to evaluate their antibacterial, analgesic, and anti-inflammatory activities. These studies contribute to the development of new pharmacological agents (Kalyani, Bethi, Sastry, & Kuchana, 2017).
Safety And Hazards
While specific safety data for 4-Cinnolinol, 6-methyl- is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the specific safety data sheet for the compound and follow the recommended guidelines678.
Direcciones Futuras
Based on the biologically active heterocyclic quinoline and thiazole substituted, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized9. These compounds showed promising antimicrobial activities, suggesting potential future directions for the development of new antimicrobial agents9.
Please note that this information is based on the available search results and may not cover all aspects of 4-Cinnolinol, 6-methyl-. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.
Propiedades
IUPAC Name |
6-methyl-1H-cinnolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADOWMFHAXHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440976 |
Source


|
| Record name | 4-Cinnolinol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cinnolinol, 6-methyl- | |
CAS RN |
90417-05-3 |
Source


|
| Record name | 4-Cinnolinol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1365320.png)
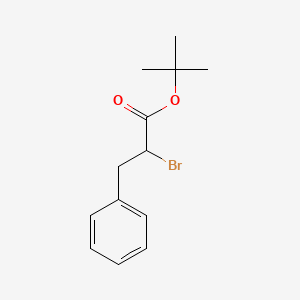

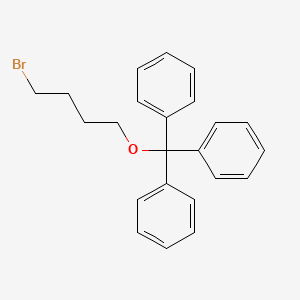
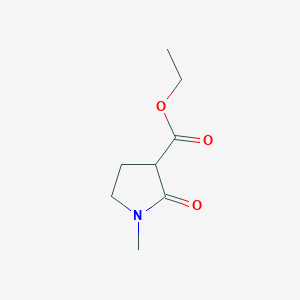
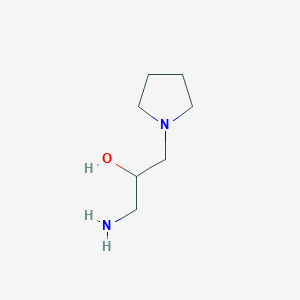
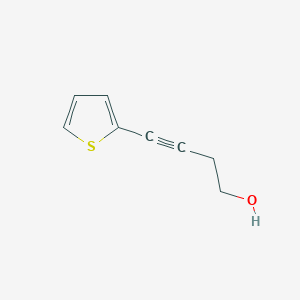
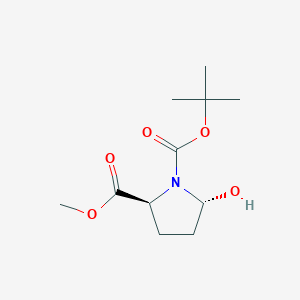

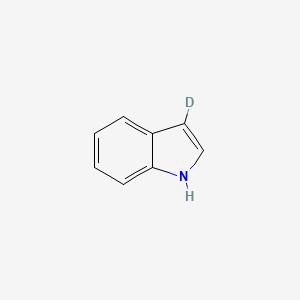

![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)
